molecular formula C13H14BrNO2 B1294758 tert-Butyl 7-bromo-1H-indole-1-carboxylate CAS No. 868561-17-5

tert-Butyl 7-bromo-1H-indole-1-carboxylate

Cat. No. B1294758
CAS RN: 868561-17-5
M. Wt: 296.16 g/mol
InChI Key: QKTLZTNNVUGEOY-UHFFFAOYSA-N
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Description

“tert-Butyl 7-bromo-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C13H14BrNO2 . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole .


Synthesis Analysis

The synthesis of “tert-Butyl 7-bromo-1H-indole-1-carboxylate” starts from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3. The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield. The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .


Molecular Structure Analysis

The molecular weight of “tert-Butyl 7-bromo-1H-indole-1-carboxylate” is 296.16 . The SMILES string for the compound is CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Br .


Chemical Reactions Analysis

Indole derivatives, including “tert-Butyl 7-bromo-1H-indole-1-carboxylate”, are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .


Physical And Chemical Properties Analysis

The compound has a boiling point of 201 °C and a density of 1.07 g/mL at 25 °C . The refractive index is n20/D 1.543 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

“tert-Butyl 7-bromo-1H-indole-1-carboxylate” is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These compounds have been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

Construction of Indoles in Alkaloids

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . “tert-Butyl 7-bromo-1H-indole-1-carboxylate” can be used in the synthesis of these indole derivatives.

Research and Development

This compound is often used in research and development settings. It’s commonly used in laboratories for the synthesis of other compounds, and its properties make it a valuable tool for researchers .

Pharmaceutical Applications

Given its potential as a precursor to biologically active compounds, “tert-Butyl 7-bromo-1H-indole-1-carboxylate” could have significant applications in the pharmaceutical industry. Its derivatives could be used in the development of new drugs .

Chemical Industry

In the chemical industry, “tert-Butyl 7-bromo-1H-indole-1-carboxylate” can be used as a building block for the synthesis of various complex molecules. Its unique structure and properties make it a valuable resource in chemical synthesis .

Educational Purposes

In educational settings, “tert-Butyl 7-bromo-1H-indole-1-carboxylate” can be used to demonstrate various chemical reactions and synthesis processes. It can be a useful tool for teaching advanced organic chemistry concepts .

Mechanism of Action

While the specific mechanism of action for “tert-Butyl 7-bromo-1H-indole-1-carboxylate” is not mentioned in the retrieved papers, indole derivatives are known to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Safety and Hazards

The compound is classified as a combustible liquid. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . Therefore, future research could focus on exploring its potential applications in the development of new drugs or treatments.

properties

IUPAC Name

tert-butyl 7-bromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTLZTNNVUGEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649980
Record name tert-Butyl 7-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-bromo-1H-indole-1-carboxylate

CAS RN

868561-17-5
Record name tert-Butyl 7-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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